4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides . The process involves a triethylamine-promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .
Molecular Structure Analysis
The molecular structure of cycloalkanes, such as “4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile”, can be analyzed based on their general formula, which is CnH2n . This differs from the general formula of alkanes, which is CnH2n+2 . Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring .
Scientific Research Applications
Solvent-Free Reactions and Aza-Diels–Alder Reaction
One study explored the solvent-free reaction of 1,2,4-triazine-5-carbonitriles with 4-(cyclohex-1-en-1-yl)morpholine, demonstrating a pathway for aza-Diels–Alder reactions and an unexpected decyanation of the initial nitriles. This indicates a method for synthesizing complex cyclic structures under environmentally friendly conditions (Kopchuk et al., 2017).
Cross-Recyclization Reactions
Another research focus is on the cross-recyclization of certain nitriles with morpholino derivatives to produce novel organic compounds. For instance, the reaction of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with 1-morpholino-1-cyclopentene led to the formation of 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H-[1]pyrindine-3-carbonitriles, suggesting a new route to synthesize compounds with potential biological activities (Dyachenko & Dyachenko, 2007).
Structural and Spectroscopic Analysis
Research involving 4-morpholine carbonitrile focused on its vibrational spectroscopy and quantum chemical methods to determine the molecular geometry and vibrational frequencies, highlighting the utility of these techniques in elucidating the structural properties of morpholine derivatives (Xavier & Raj, 2013).
Antiproliferative Activity
A study synthesized a compound by condensation of specific acids and amines, including a morpholino group, which exhibited significant inhibitory activity against some cancer cell lines. This underscores the potential pharmaceutical applications of morpholine derivatives in the development of anticancer agents (Lu et al., 2021).
Anti-inflammatory Activity
The synthesis of chalcones and pyridine-3-carbonitrile derivatives involving morpholine components and their evaluation for anti-inflammatory activity by the carrageenan-induced rat paw edema method demonstrated good activity, suggesting their potential as anti-inflammatory agents (Gadhave & Bhagwat, 2017).
Properties
IUPAC Name |
4-(cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-7-10-8-15-6-5-13(10)11(14)9-3-1-2-4-9/h1-2,9-10H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRXDLVPKBCXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CC=CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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